Ethyl 4-methyl-2-({[(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetyl}amino)-1,3-thiazole-5-carboxylate
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Overview
Description
ETHYL 4-METHYL-2-{2-[(6-OXO-4-PROPYL-1,6-DIHYDROPYRIMIDIN-2-YL)SULFANYL]ACETAMIDO}-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-METHYL-2-{2-[(6-OXO-4-PROPYL-1,6-DIHYDROPYRIMIDIN-2-YL)SULFANYL]ACETAMIDO}-1,3-THIAZOLE-5-CARBOXYLATE typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the thiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the pyrimidine moiety: This step involves the reaction of the thiazole intermediate with a pyrimidine derivative, often under reflux conditions.
Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-METHYL-2-{2-[(6-OXO-4-PROPYL-1,6-DIHYDROPYRIMIDIN-2-YL)SULFANYL]ACETAMIDO}-1,3-THIAZOLE-5-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur or nitrogen atoms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.
Scientific Research Applications
ETHYL 4-METHYL-2-{2-[(6-OXO-4-PROPYL-1,6-DIHYDROPYRIMIDIN-2-YL)SULFANYL]ACETAMIDO}-1,3-THIAZOLE-5-CARBOXYLATE has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Biological Research: It is used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 4-METHYL-2-{2-[(6-OXO-4-PROPYL-1,6-DIHYDROPYRIMIDIN-2-YL)SULFANYL]ACETAMIDO}-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through various pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
ETHYL 4-METHYL-2-{2-[(6-OXO-4-PROPYL-1,6-DIHYDROPYRIMIDIN-2-YL)SULFANYL]ACETAMIDO}-1,3-THIAZOLE-5-CARBOXYLATE: shares structural similarities with other thiazole derivatives, such as:
Uniqueness
The uniqueness of ETHYL 4-METHYL-2-{2-[(6-OXO-4-PROPYL-1,6-DIHYDROPYRIMIDIN-2-YL)SULFANYL]ACETAMIDO}-1,3-THIAZOLE-5-CARBOXYLATE lies in its specific combination of functional groups and its potential biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C16H20N4O4S2 |
---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
ethyl 4-methyl-2-[[2-[(6-oxo-4-propyl-1H-pyrimidin-2-yl)sulfanyl]acetyl]amino]-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C16H20N4O4S2/c1-4-6-10-7-11(21)19-15(18-10)25-8-12(22)20-16-17-9(3)13(26-16)14(23)24-5-2/h7H,4-6,8H2,1-3H3,(H,17,20,22)(H,18,19,21) |
InChI Key |
CZGZOUXYLKVHDA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)NC(=N1)SCC(=O)NC2=NC(=C(S2)C(=O)OCC)C |
Origin of Product |
United States |
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